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Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of
chemical research and drug development. This guide provides a comprehensive, in-depth
walkthrough of the structure elucidation process for 6-Hydroxy-5-methoxynicotinic acid
(C7H7NOa4). As a substituted nicotinic acid derivative, this molecule presents an interesting case
study involving heteroaromaticity, multiple functional groups, and the potential for tautomerism.
This document moves beyond a simple listing of techniques, focusing on the strategic
integration of data from Mass Spectrometry (MS), Infrared (IR), UV-Visible (UV-Vis), and
advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable
structural proof. The causality behind experimental choices is explained, and detailed, field-
proven protocols are provided to ensure scientific integrity and reproducibility.

Introduction and Postulated Structure

6-Hydroxy-5-methoxynicotinic acid is a pyridine derivative. The nicotinic acid (pyridine-3-
carboxylic acid) core is fundamental in biochemistry as a precursor to NAD/NADP and is a
common scaffold in medicinal chemistry. The addition of hydroxyl and methoxy substituents
modifies the electronic properties and potential biological activity of the parent molecule.
Accurate structural verification is the first critical step in understanding its chemical behavior
and potential applications.
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Based on its name, the postulated structure contains a pyridine ring substituted at position 3
with a carboxylic acid, position 5 with a methoxy group, and position 6 with a hydroxyl group.

Initial Analysis:
e Molecular Formula: C7H7NOa4
e Monoisotopic Mass: 169.0375 g/mol

o Key Functional Groups: Carboxylic acid (-COOH), phenol-like hydroxyl (-OH), aryl ether (-
OCHs), pyridine ring.

A crucial consideration for this molecule is the potential for keto-enol tautomerism. The 6-
hydroxypyridine moiety is tautomeric with 6-pyridone (specifically, 6-oxo-1,6-dihydropyridine-3-
carboxylic acid). Spectroscopic evidence, particularly from IR and NMR, will be essential to
determine the predominant form in the analyzed state. The IUPAC name for the parent
compound, 6-hydroxynicotinic acid, is often cited as 6-oxo-1H-pyridine-3-carboxylic acid,
suggesting the pyridone form is highly favored[1]. Our investigation will therefore aim to confirm
this.

The Strategic Analytical Workflow

A multi-faceted analytical strategy is required to solve a chemical structure puzzle. Each
technique provides a unique piece of information, and their combination creates a self-
validating system. Our approach is hierarchical, starting with broad molecular properties and
progressively moving to fine atomic-level connectivity.
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Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular

Boundaries
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Expertise & Causality: The first step is always to confirm the molecular mass and elemental
composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization
(ESI), is the gold standard. It provides a mass measurement with enough accuracy (typically <
5 ppm) to definitively establish the molecular formula, distinguishing it from other possibilities
with the same nominal mass.

Expected Data & Interpretation: For CzH7NOa, the expected exact mass of the protonated
molecule [M+H]* is 170.0448. Observing a high-resolution mass signal at or very near this
value provides strong confidence in the elemental formula.

Predicted lon Formula Calculated m/z Analysis Purpose

Confirms parent mass
[M+H]* [C7HsNOa4]* 170.0448 and molecular
formula.

Loss of water from the
[M-H20+H]* [C7HeNOs]* 152.0342 carboxylic acid or
hydroxyl group.

Decarboxylation, a

common
[M-COOH+H]* [CeH7NO2]* 125.0499 )

fragmentation for

carboxylic acids.

The fragmentation pattern provides clues about the structure's stability and the nature of its
functional groups. The loss of moieties like water and the carboxyl group are characteristic and
support the postulated functional groups[2][3].

Vibrational & Electronic Spectroscopy: Probing

Functional Groups and Conjugation
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique perfect for identifying key
functional groups by their characteristic vibrational frequencies. For this molecule, FTIR is
particularly crucial for investigating the hydroxy-vs-pyridone tautomerism. A true 6-
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hydroxypyridine would show a sharp O-H stretch. The pyridone tautomer, however, will exhibit

an N-H stretch and a prominent C=0 (amide) stretch.

Expected Data & Interpretation:

Wavenumber (cm™1)

Vibration Type

Functional Group
Assignment

Structural Implication

3300-2500 (very

Confirms -COOH

O-H stretch Carboxylic Acid O-H group, likely H-bonded
broad) ]
dimer.
) Strong evidence for
~3100-2900 N-H stretch Amide/Lactam N-H ]
the pyridone tautomer.
) Confirms presence of
Methoxy & Aromatic
~2950, ~2850 C-H stretch CH sp3 and sp2 C-H
bonds.
] ] Confirms -COOH
~1700-1680 C=0 stretch Carboxylic Acid C=0
group.
Amide | band Strong evidence for
~1650-1630 C=0 stretch ]
(Lactam) the pyridone tautomer.
o Confirms the pyridine-
~1600, ~1470 C=C/C=N stretch Aromatic Ring ]
like core.
Consistent with
Aryl Ether &
~1250, ~1050 C-O stretch methoxy and COOH

Carboxylic Acid

groups.

The presence of both a carboxylic C=0 and a lower-frequency amide C=0, alongside a broad

N-H stretch, would provide compelling evidence that the molecule exists predominantly in its

pyridone form.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic

transitions within the molecule, specifically its conjugated 1t-system[4]. The substituted pyridine
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ring acts as a chromophore. The position of the maximum absorbance (Amax) is sensitive to
the substituents and the extent of conjugation[5][6][7]. Electron-donating groups (like -OH and -
OCH?5) typically cause a bathochromic (red) shift to longer wavelengths compared to the parent
aromatic system[6].

Expected Data & Interpretation: Benzene shows a secondary absorption band around 255 nm.
Substituted pyridines and pyridones absorb in a similar region. We can predict two primary

Tt - TT* transitions. The presence of the electron-donating methoxy group and the conjugated
pyridone system is expected to shift the Amax significantly into the 280-320 nm range. This
confirms a highly conjugated heteroaromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing
detailed information about the chemical environment, connectivity, and spatial relationships of
atoms. A full suite of 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) experiments is necessary for
an unambiguous assignment. All predicted shifts are relative to TMS and assume a solvent like
DMSO-ds, which is suitable for polar, acidic compounds.

'H NMR Spectroscopy

This experiment identifies all unique proton environments. The chemical shift, integration
(number of protons), and multiplicity (splitting pattern) are key parameters.

Predicted *H NMR Data (400 MHz, DMSO-de):
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Predicted &

Assignment
(ppm)

Multiplicity

Integration

Rationale

H-COOH ~13.0

Broad Singlet

1H

Acidic proton,
exchangeable
with D20.

H-N1 ~11.5

Broad Singlet

1H

Amide/lactam
proton, confirms
pyridone
tautomer.[8]

H-2 ~8.3

d,J=25Hz

1H

Deshielded by
adjacent N1 and
C3-COOH. Meta-
coupled to H-4.
[91[10]

H-4 ~7.9

d,J=25Hz

1H

Deshielded by
adjacent C3-
COOH. Meta-
coupled to H-2.

H-OCHs ~3.9

Singlet

3H

Standard
chemical shift for

an aryl methoxy

group.

3C NMR and DEPT Spectroscopy

This combination identifies all unique carbon environments and classifies them as CHs, CHz,

CH, or quaternary (C).

Predicted 3C NMR Data (100 MHz, DMSO-ds):
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Assignment Predicted & (ppm) DEPT-135 Rationale

Quaternary carbon
attached to the

C-3 ~120 Negative (CH) _ _
electron-withdrawing
COOH group.
Carbonyl carbon of
C-6 ~160 Negative (C) the pyridone tautomer,
highly deshielded.
] Carboxylic acid
C-COOH ~165 Negative (C)
carbonyl carbon.
- Aromatic CH adjacent
C-2 ~145 Positive (CH) .
to nitrogen.[11]
C-4 ~140 Positive (CH) Aromatic CH.
Quaternary carbon
) attached to the
C-5 ~148 Negative (C) )
electron-donating
OCHs group.
. Typical shift for a
C-OCHs ~56 Positive (CHs)

methoxy carbon.

2D NMR: Connecting the Dots

2D NMR is essential for assembling the fragments identified by 1D NMR into a complete
structure.

o COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3
bonds). We would expect to see a cross-peak connecting the signals of H-2 and H-4,
confirming their meta-relationship on the pyridine ring.

e HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the
carbon it is attached to. This would definitively link the proton and carbon assignments: H-2
to C-2, H-4 to C-4, and the methoxy protons to the methoxy carbon.
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 HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing
the final structure. It reveals correlations between protons and carbons that are 2-3 bonds
away, allowing us to piece the entire scaffold together.

Caption: Key HMBC correlations confirming substituent positions.
Data Integration from HMBC:

¢ Placing the Methoxy Group: A strong correlation from the methoxy protons (~3.9 ppm) to a
quaternary carbon at ~148 ppm definitively places the -OCHs group on C-5.

e Placing the Carboxyl Group: Correlations from both H-2 and H-4 to the quaternary carbon C-
3, and critically from H-4 to the carboxyl carbon (~165 ppm), lock the -COOH group at the C-
3 position.

e Confirming the Pyridone Ring: Correlations from the N-H proton to C-2 and C-6, and from H-
2 to the C-6 carbonyl carbon, confirm the 6-pyridone tautomer and the overall ring structure.

Conclusion: The Confirmed Structure

The synergistic interpretation of data from MS, FTIR, UV-Vis, and a full suite of NMR
experiments leads to the unambiguous elucidation of the structure. The evidence strongly
supports the molecule existing as 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid. High-
resolution mass spectrometry confirmed the elemental formula C7H7NOa4. FTIR and *H NMR
identified the key functional groups and provided definitive evidence for the 6-pyridone
tautomer over the 6-hydroxy alternative. Finally, 2D NMR, particularly HMBC, provided the
unequivocal atom-to-atom connectivity map, confirming the substitution pattern on the pyridine
ring. This systematic approach exemplifies a robust and self-validating protocol essential for
modern chemical science.

Appendix: Experimental Protocols

General: A sample of 6-Hydroxy-5-methoxynicotinic acid is obtained and used as received
or purified by recrystallization if necessary.

Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)
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o Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent
(e.g., Methanol/Water 50:50 with 0.1% formic acid).

 Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an
Electrospray lonization (ESI) source.

e Method: Infuse the sample solution at a flow rate of 5-10 pL/min. Acquire data in positive ion
mode over a mass range of m/z 50-500.

o Calibration: Use an external calibrant solution (e.g., sodium formate) immediately before or
during the run to ensure mass accuracy below 5 ppm.

» Data Analysis: Identify the [M+H]* ion and calculate its elemental composition using the
instrument's software, comparing the measured mass to the theoretical mass.

Protocol 7.2: Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a standard FTIR spectrometer.

o Method: Acquire a background spectrum of the clean ATR crystal. Apply pressure to the
sample with the anvil to ensure good contact. Collect the sample spectrum over a range of
4000-400 cm~2.

o Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). ldentify
and label the wavenumbers of major absorption bands and assign them to corresponding
functional group vibrations.

Protocol 7.3: UV-Visible Spectroscopy

o Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-
transparent solvent (e.g., ethanol or water).

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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e Method: Fill a quartz cuvette with the solvent to serve as a blank. Fill a second cuvette with
the sample solution. Scan the sample from 200 nm to 600 nm.

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).
Protocol 7.4: Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds) in a5 mm NMR tube.

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband
probe.

e Method:
o Acquire a standard *H NMR spectrum.
o Acquire a proton-decoupled 3C NMR spectrum.
o Acquire a DEPT-135 spectrum.

o Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC. Optimize acquisition
and processing parameters (e.g., number of scans, spectral width, relaxation delays) for
best results.

o Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
Reference the spectra (e.g., to the residual solvent peak of DMSO-ds at 2.50 ppm for *H and
39.52 ppm for 13C). Integrate 'H signals, pick peaks, and analyze coupling patterns.
Correlate peaks across all 1D and 2D spectra to build the structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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